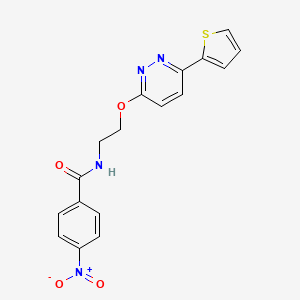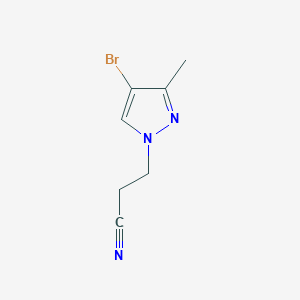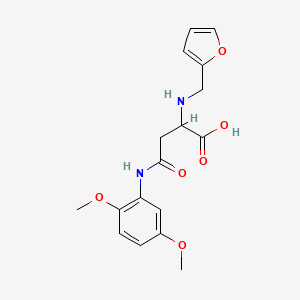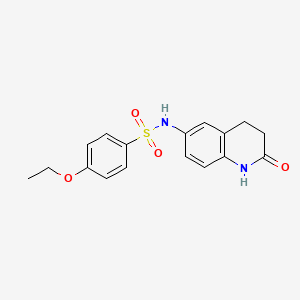
5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C31H28ClN3O6 and its molecular weight is 574.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on similar compounds has focused on the synthesis and characterization of novel chemical structures. For example, studies have detailed the synthesis of complex molecules through various chemical reactions, highlighting methods to create new compounds with potential applications in materials science, pharmacology, and chemical engineering. The detailed structural analysis, including crystal structure determination and density functional theory (DFT) studies, aids in understanding the molecular geometry and electronic properties of these compounds, which are crucial for predicting reactivity and interaction with biological targets (Şahin et al., 2011).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds structurally related to the query molecule. These investigations assessed the efficacy against a range of bacteria and fungi, providing a basis for the development of new antimicrobial agents. Understanding the structure-activity relationship is key to enhancing the potency and specificity of these molecules against microbial targets (Salgın Gökşen et al., 2013).
Antioxidant Efficiency
Research into the antioxidant properties of quinolinone derivatives, for instance, demonstrates the potential of these compounds in protecting against oxidative stress. This property is significant for applications in medicine and materials science, where preventing oxidation can enhance the stability and lifespan of both biological and non-biological systems (Hussein et al., 2016).
Propiedades
Número CAS |
361479-89-2 |
|---|---|
Fórmula molecular |
C31H28ClN3O6 |
Peso molecular |
574.03 |
Nombre IUPAC |
5-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H28ClN3O6/c1-40-25-14-11-19(15-26(25)41-2)24-17-23(34-35(24)27(36)9-6-10-28(37)38)30-29(18-7-4-3-5-8-18)21-16-20(32)12-13-22(21)33-31(30)39/h3-5,7-8,11-16,24H,6,9-10,17H2,1-2H3,(H,33,39)(H,37,38) |
Clave InChI |
YLOCAUOLIXYYCE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(furan-2-yl)methyl]-3-(4-methylbenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2817327.png)
![N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2817330.png)

![1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2817332.png)
![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2817333.png)

![8-(4-methoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2817336.png)


![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)

![2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2817346.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2817349.png)

